molecular formula C5H9N B6170786 (5S)-1-azabicyclo[3.1.0]hexane CAS No. 13118-58-6

(5S)-1-azabicyclo[3.1.0]hexane

Cat. No.: B6170786
CAS No.: 13118-58-6
M. Wt: 83.1
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Description

(5S)-1-Azabicyclo[3.1.0]hexane is a strained, bicyclic scaffold of significant interest in medicinal chemistry and drug discovery. This compound features a bridged structure incorporating a nitrogen atom, which is valuable for creating conformationally restricted molecular architectures. The rigid, three-dimensional framework is particularly useful in the design of novel active compounds, as it can improve target selectivity and metabolic stability. Researchers utilize this chiral building block in the exploration of central nervous system (CNS) therapeutics, including investigations as a modulator of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin . Similar 3-azabicyclo[3.1.0]hexane scaffolds have been identified in patented compounds intended for the treatment of conditions like attention deficit/hyperactivity disorder (ADHD) and substance abuse . Furthermore, the azabicyclo[3.1.0]hexane core is a key structural component in advanced pharmaceutical development, most notably as a central fragment in the synthesis of PF-07321332 (Nirmatrelvir), the active ingredient in the COVID-19 antiviral therapeutic Paxlovid . This demonstrates the critical role of this scaffold in creating potent viral protease inhibitors. The specific stereochemistry of the (5S)-enantiomer offers a defined spatial orientation for further synthetic modification, making it a crucial intermediate for developing selective ligands and probes. This product is intended for research applications in laboratory settings only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

13118-58-6

Molecular Formula

C5H9N

Molecular Weight

83.1

Purity

95

Origin of Product

United States

Advanced Synthetic Strategies for 5s 1 Azabicyclo 3.1.0 Hexane and Its Chiral Derivatives

Stereoselective Total Synthesis Approaches to the (5S)-1-azabicyclo[3.1.0]hexane Scaffold

The total synthesis of this compound and its derivatives requires precise control of stereochemistry. Various approaches have been developed to achieve this, primarily focusing on enantioselective and diastereoselective methods.

Enantioselective Cyclization Reactions for this compound Formation

Enantioselective cyclization reactions are pivotal in establishing the chiral integrity of the this compound core. A notable strategy involves the use of chiral catalysts to induce asymmetry in the cyclization step. For instance, palladium-catalyzed asymmetric 5-exo-trig cyclization/cyclopropanation/carbonylation of 1,6-enynes has been developed for the construction of chiral 3-azabicyclo[3.1.0]hexanes. nih.gov This method allows for the formation of multiple carbon-carbon bonds and two rings in a single operation with excellent regio- and enantioselectivities. nih.gov The use of a chiral ligand is crucial for achieving high enantiomeric excess in the final bicyclic product.

Another powerful approach is the 1,3-dipolar cycloaddition of azomethine ylides with cyclopropenes. A highly diastereo- and enantioselective desymmetrization of prochiral cyclopropenes has been achieved using a Cu(CH₃CN)₄BF₄/Ph-Phosferrox complex. nih.gov This reaction yields complex 3-azabicyclo[3.1.0]hexane derivatives with multiple contiguous stereogenic centers as a single isomer in high yields and enantioselectivities. nih.gov

An enantioselective one-pot synthesis of 3-azabicyclo[3.1.0]hexanes has also been reported, starting from allyl carbonates and propargyl amines. researchgate.net This process involves an amine-catalyzed allylic substitution to form an N-allyl propargylamine (B41283) intermediate, which then undergoes an enantioselective Pd(II)/Pd(IV)-mediated oxidative cyclization. researchgate.net The chiral ligand, (P,R,R)-i-Pr-SPRIX, is essential for the high yield and enantiomeric excess of the resulting bicyclic compounds. researchgate.net

Diastereoselective Routes to Substituted Azabicyclo[3.1.0]hexanes and Precursors

Diastereoselective strategies often rely on the use of chiral starting materials or auxiliaries to control the stereochemical outcome of the reaction. An efficient multi-gram synthesis of (1R,2S,5S)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate, a key intermediate for the anti-HCV drug boceprevir, has been developed starting from cis-cypermethric acid. doi.org This approach utilizes the inherent stereochemistry of the starting material to direct the formation of the desired diastereomer of the proline moiety within the bicyclic system. doi.org

The synthesis of complex, multiring, spirocyclic, and highly functionalized 5-phenyl-1-azabicyclo[3.1.0]hexanes has been achieved through a highly diastereoselective intermolecular reaction of 2-(2'-ketoalkyl)-1,3-indandiones or α,γ-diketo esters with (1-azidovinyl)benzenes under transition metal-free conditions. acs.org

Furthermore, the synthesis of hydroxylated 1-azabicyclo[3.1.0]hexane derivatives has been accomplished via a stereo- and regiocontrolled Staudinger aminocyclization. acs.org This methodology has been applied to the synthesis of the nonproteinogenic amino acid (2S,3S,4S)-3-hydroxy-4-methylproline, demonstrating its utility in creating stereochemically complex derivatives. acs.org

Catalytic Methodologies in Azabicyclo[3.1.0]hexane Construction

Catalysis plays a central role in the efficient and selective synthesis of the azabicyclo[3.1.0]hexane framework. Both transition metal-catalyzed and metal-free approaches have been successfully employed.

Chiral Catalyst Development for Aziridine (B145994) Ring Systems

The development of chiral catalysts is crucial for the asymmetric synthesis of aziridine-containing molecules like this compound. Chiral phosphoric acids, derived from scaffolds such as BINOL, H₈-BINOL, and SPINOL, have emerged as powerful catalysts in a variety of asymmetric transformations. beilstein-journals.org These catalysts can create a chiral microenvironment that effectively controls the stereoselectivity of reactions. beilstein-journals.org

Organocatalysis, in general, offers a valuable alternative to metal-based systems. Chiral Brønsted acids, for example, have been utilized in the formal cycloaddition of bicyclo[1.1.0]butanes with N-aryl imines to generate chiral azabicyclo[2.1.1]hexanes with high enantioselectivity, a strategy that could potentially be adapted for the synthesis of the [3.1.0] system. nih.gov

Transition Metal-Catalyzed Cycloaddition and Cyclopropanation Reactions

Transition metals are widely used to catalyze the formation of the 1-azabicyclo[3.1.0]hexane skeleton. Palladium catalysis is particularly prominent in this area. A Pd-catalyzed asymmetric 5-exo-trig cyclization/cyclopropanation/carbonylation of 1,6-enynes provides a powerful method for constructing chiral 3-azabicyclo[3.1.0]hexanes. nih.govcpu.edu.cn This reaction proceeds with high efficiency and stereoselectivity, leading to the formation of multiple bonds and stereocenters in a single step. nih.govcpu.edu.cn

Copper catalysts have also proven effective. A highly diastereo- and enantioselective 1,3-dipolar cycloaddition of azomethine ylides and trisubstituted cyclopropenes is catalyzed by a Cu(CH₃CN)₄BF₄/Ph-Phosferrox complex. nih.gov This method allows for the synthesis of complex 3-azabicyclo[3.1.0]hexane derivatives with five contiguous stereogenic centers. nih.gov

Dirhodium(II) catalysts are effective for the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate, even at very low catalyst loadings. researchgate.netnih.gov By carefully selecting the catalyst and reaction conditions, it is possible to selectively form either the exo- or endo-diastereomer of the resulting 3-azabicyclo[3.1.0]hexane. researchgate.netnih.gov

Catalyst SystemReaction TypeKey Features
Palladium/Chiral LigandAsymmetric 5-exo-trig cyclization/cyclopropanation/carbonylationForms multiple bonds and stereocenters in one step with high enantioselectivity. nih.govcpu.edu.cn
Cu(CH₃CN)₄BF₄/Ph-Phosferrox1,3-Dipolar cycloadditionHighly diastereo- and enantioselective; creates five contiguous stereocenters. nih.gov
Dirhodium(II) catalystsCyclopropanationEffective at low catalyst loadings; allows for diastereoselective synthesis of exo or endo products. researchgate.netnih.gov

Transition Metal-Free Approaches to Azabicyclo[3.1.0]hexanes

While transition metals are powerful tools, the development of metal-free synthetic methods is an area of growing interest. A highly diastereoselective synthesis of functionalized 5-phenyl-1-azabicyclo[3.1.0]hexanes has been achieved through an intermolecular reaction under transition metal-free conditions. acs.org This method provides moderate to good yields and accommodates a wide range of functional groups. acs.org

Organocatalytic approaches also fall under this category. For instance, an asymmetric organocatalytic approach using a confined imidodiphosphorimidate (IDPi) Brønsted acid has been developed for the synthesis of chiral azabicyclo[2.1.1]hexanes. nih.gov Such strategies highlight the potential for developing enantioselective, metal-free routes to the this compound system.

Multi-Component Reactions for the Assembly of this compound Derivatives

Multi-component reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a complex product, offer a highly efficient and atom-economical approach to the synthesis of diverse molecular scaffolds. While the application of MCRs to the direct asymmetric synthesis of this compound is an emerging area, several strategies have been developed for the construction of the broader 1-azabicyclo[3.1.0]hexane framework, providing a foundation for future chiral variants.

One notable example is a three-component reaction for the synthesis of 1-azabicyclo[3.1.0]hexane-3-ene derivatives. acs.orgnih.gov This reaction, which utilizes aryl aldehydes, malononitrile, and hydroxylamine (B1172632) hydrochloride in water, proceeds in an eco-friendly manner to afford the bicyclic products in excellent yields. acs.orgnih.gov Although this method produces an unsaturated version of the scaffold and does not inherently control the stereochemistry at the bridgehead carbons, it represents a significant step towards the rapid assembly of the core structure. The proposed mechanism involves an initial condensation to form a 2-benzylidenemalononitrile, followed by sequential additions of hydroxylamine and another molecule of malononitrile, and subsequent cyclization and rearrangement steps to yield the final product. acs.org

The development of stereoselective MCRs for the synthesis of chiral azabicycles is an active area of research. mdpi.com The use of chiral catalysts or chiral auxiliaries in MCRs has the potential to induce the desired (5S) stereochemistry in the 1-azabicyclo[3.1.0]hexane product. While specific examples for the this compound isomer are still limited in publicly available literature, the principles of asymmetric catalysis in MCRs are well-established and their application to this target is a promising avenue for future research. beilstein-journals.org

Table 1: Exemplary Multi-Component Reaction for 1-Azabicyclo[3.1.0]hexane Derivatives

Reactant 1Reactant 2Reactant 3ProductKey FeaturesReference
Aryl AldehydeMalononitrileHydroxylamine hydrochloride1-Azabicyclo[3.1.0]hexane-3-ene derivativeEco-friendly (water solvent), High yield, High atom economy acs.orgnih.gov

Biocatalytic and Chemoenzymatic Pathways to this compound and its Precursors

Biocatalysis and chemoenzymatic synthesis have emerged as powerful tools for the construction of enantiomerically pure molecules, offering high selectivity under mild reaction conditions. These approaches are particularly valuable for the synthesis of chiral compounds like this compound.

The biosynthesis of the natural product ficellomycin (B1672662), which contains the 1-azabicyclo[3.1.0]hexane core, provides a blueprint for enzymatic strategies. nih.gov The biosynthesis involves a series of enzymatic transformations to construct the bicyclic ring system, highlighting the potential of harnessing these or similar enzymes for synthetic purposes. researchgate.net

A key strategy in biocatalysis is the use of enzymes for kinetic resolution or desymmetrization. For instance, lipases are widely used for the kinetic resolution of racemic alcohols and their derivatives, which can be precursors to chiral heterocycles. chemrxiv.orgmdpi.commdpi.com While direct enzymatic resolution of racemic 1-azabicyclo[3.1.0]hexane has not been extensively reported, the resolution of precursors such as chiral epoxides or aziridines, which can then be converted to the desired product, is a viable chemoenzymatic approach. mdpi.com

Furthermore, deracemization, a process that converts a racemate into a single enantiomer with a theoretical yield of 100%, is a highly attractive strategy. Chemoenzymatic deracemization often involves a stereoselective enzymatic oxidation of one enantiomer to an achiral intermediate, followed by a non-selective chemical reduction back to the racemate, which is then subjected to another round of enzymatic oxidation. nih.govthieme-connect.de Monoamine oxidases (MAOs) have been successfully employed for the deracemization of various amines and could potentially be applied to a racemic mixture of 1-azabicyclo[3.1.0]hexane or its precursors. google.comresearchgate.net

Table 2: Potential Biocatalytic and Chemoenzymatic Strategies for this compound Synthesis

StrategyEnzyme ClassKey TransformationPotential Application
Kinetic ResolutionLipasesEnantioselective acylation/hydrolysisResolution of racemic precursors to this compound
DesymmetrizationHydrolases, OxidasesEnantioselective transformation of a meso-precursorDirect formation of a chiral precursor to this compound
DeracemizationMonoamine OxidasesStereoselective oxidation of one enantiomerConversion of racemic 1-azabicyclo[3.1.0]hexane to the (5S)-isomer
BiosynthesisVarious (e.g., from ficellomycin pathway)Multi-step enzymatic cascadeDe novo synthesis of the this compound core

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. dokumen.pub The synthesis of this compound and its derivatives can benefit significantly from the application of these principles.

A key aspect of green chemistry is the pursuit of high atom economy and a low E-factor (Environmental Factor), which is the ratio of the mass of waste to the mass of the desired product. chembam.com Multi-component reactions, as discussed in section 2.3, are inherently atom-economical as they incorporate most of the atoms from the starting materials into the final product. acs.org The three-component synthesis of 1-azabicyclo[3.1.0]hexane-3-enes, for example, is highlighted for its high atom economy. acs.org

The use of environmentally benign solvents is another cornerstone of green chemistry. The aforementioned three-component reaction is performed in water, a significant improvement over volatile organic solvents. acs.org The development of catalytic systems that can operate in green solvents or under solvent-free conditions is a major goal in the sustainable synthesis of this bicyclic system.

The use of biocatalysis, as detailed in section 2.4, is intrinsically aligned with green chemistry principles. nih.gov Enzymes operate under mild conditions of temperature and pressure, often in aqueous media, and are biodegradable catalysts. nih.gov This reduces energy consumption and the generation of hazardous waste.

Furthermore, the choice of starting materials is crucial. The development of synthetic routes that utilize renewable resources, such as amino acids or their derivatives, as precursors to the 1-azabicyclo[3.1.0]hexane core is a promising area of research. nih.govenamine.netresearchgate.netmdpi.comsigmaaldrich.com

Table 3: Application of Green Chemistry Principles in the Synthesis of 1-Azabicyclo[3.1.0]hexane Derivatives

Green Chemistry PrincipleApplication in SynthesisExample/Potential
Atom Economy Designing reactions that maximize the incorporation of material from the starting materials into the final product.Multi-component reactions for the synthesis of the 1-azabicyclo[3.1.0]hexane scaffold. acs.org
Use of Safer Solvents Minimizing the use of hazardous solvents and exploring alternatives like water or solvent-free conditions.Three-component synthesis of 1-azabicyclo[3.1.0]hexane-3-enes in water. acs.orgnih.gov
Use of Catalysis Employing catalytic reagents (including biocatalysts) in small amounts rather than stoichiometric reagents.Use of lipases and monoamine oxidases for stereoselective synthesis. chemrxiv.orggoogle.com
Use of Renewable Feedstocks Sourcing starting materials from renewable resources.Utilizing amino acid derivatives as precursors. nih.govresearchgate.net

Stereochemical Integrity and Absolute Configuration Elucidation of 5s 1 Azabicyclo 3.1.0 Hexane

Methodologies for Controlling Enantiomeric and Diastereomeric Purity

Achieving high levels of enantiomeric and diastereomeric purity is a central challenge in the synthesis of stereochemically complex molecules. For derivatives of 1-azabicyclo[3.1.0]hexane, chemists employ a range of strategies, including catalyst-controlled diastereoselection, substrate-controlled synthesis, and chiral resolution.

A prominent strategy involves the dirhodium(II)-catalyzed cyclopropanation of N-protected 2,5-dihydropyrroles with diazoacetates. The choice of catalyst and subsequent hydrolysis conditions can selectively favor the formation of either the exo- or endo-diastereomer of the resulting 3-azabicyclo[3.1.0]hexane-6-carboxylates. nih.govacs.org For instance, using specific dirhodium(II) catalysts, it is possible to achieve high diastereoselectivity with very low catalyst loadings (e.g., 0.005 mol %), making the process highly efficient. acs.org

Substrate-controlled approaches are also powerful. In the synthesis of a key intermediate for the antiviral drug boceprevir, (1R,2S,5S)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate, the synthesis begins with cis-cypermethric acid. doi.org The pre-existing cis-orientation of the side arms on the cyclopropane (B1198618) ring of the starting material directs the diastereoselective construction of the fused proline moiety. doi.org

When asymmetric synthesis does not yield a single enantiomer, classical resolution can be employed. The resolution of racemic cis-cypermethric acid has been achieved using various chiral bases, with (R)-phenylethylamine proving particularly effective in separating the desired diastereomeric salt. doi.org Furthermore, synthetic processes have been developed to produce chiral 1-aryl-3-azabicyclo[3.1.0]hexanes with high enantiomeric purity, achieving an enantiomeric excess (ee) of greater than 97%, as confirmed by chiral High-Performance Liquid Chromatography (HPLC). google.com

Chiral Pool Synthesis Strategies for (5S)-1-azabicyclo[3.1.0]hexane

Chiral pool synthesis leverages readily available, enantiomerically pure natural products as starting materials. This strategy transfers the inherent chirality of the starting material to the final product, providing an effective pathway to enantiopure compounds. (S)-Pyroglutamic acid, a derivative of the amino acid glutamic acid, serves as a valuable chiral starting block for the synthesis of various chiral pyrrolidine (B122466) derivatives, including the 3-azabicyclo[3.1.0]hexane framework. Researchers have successfully synthesized chiral 4-(hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-ones starting from (S)-pyroglutamic acid, demonstrating the utility of this approach for accessing optically active azabicyclic systems. jst.go.jp

Advanced Techniques for Absolute Configuration Assignment of this compound Derivatives

Confirming the absolute configuration of a chiral molecule is a critical step that validates the success of a stereoselective synthesis. For this compound and its analogues, a combination of X-ray crystallography, chiroptical spectroscopy, and chiral chromatography provides a comprehensive toolkit for unambiguous stereochemical assignment.

Single-crystal X-ray diffraction is considered the definitive method for determining the three-dimensional structure of a crystalline compound, providing unequivocal proof of its relative and absolute stereochemistry. The structures of several complex derivatives of the azabicyclo[3.1.0]hexane system have been conclusively confirmed using this technique. For example, the structure of a novel 1-azabicyclo[3.1.0]hexane-3-ene derivative was confirmed by single-crystal X-ray analysis, with its structure presented as an ORTEP (Oak Ridge Thermal-Ellipsoid Plot) diagram. acs.org Similarly, X-ray diffraction experiments were used to determine the structures of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane. beilstein-journals.org In another study, the structure of a synthesized 1,3-dicarbonyl fused 5-phenyl-1-azabicyclo[3.1.0]hexane was fully characterized by single-crystal X-ray diffraction. acs.org

While X-ray crystallography is powerful, not all compounds form suitable crystals. Chiroptical spectroscopic methods, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), offer an alternative for determining absolute configuration directly in solution. dntb.gov.ua These techniques measure the differential absorption of left- and right-circularly polarized light.

The absolute configuration of bicyclo[3.1.0]hexane derivatives has been successfully determined by comparing experimentally measured ECD and VCD spectra with spectra predicted by Density Functional Theory (DFT) calculations. rsc.orgnih.gov This combination of experimental measurement and theoretical computation allows for a confident assignment of stereochemistry for flexible molecules. rsc.orgnih.gov A study on the parent 1-azabicyclo[3.1.0]hexane compound investigated its chiroptical properties in the vacuum-UV region, providing a definitive assignment of its absolute configuration. bas.bg In a specific application, the absolute configuration of (1S,5R)-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane was assigned using ab initio VCD and optical rotation analyses, demonstrating the practical utility of these methods. google.com

Chiral chromatography is the cornerstone for assessing the enantiomeric purity, or enantiomeric excess (ee), of a chiral compound. This is achieved by separating the enantiomers on a chiral stationary phase (CSP). rsc.org

High-Performance Liquid Chromatography (HPLC) is widely used for this purpose. For example, the enantiomeric excess of (1S,5R)-(-)-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane was determined to be greater than 97% ee using chiral HPLC. google.com Chiral HPLC has also been used to determine the high enantiomeric excess (99% ee) of complex 3-azabicyclo[3.1.0]hexanes possessing five continuous stereogenic centers. rsc.org

Supercritical Fluid Chromatography (SFC) is an increasingly popular technique that often provides faster and more efficient separations than HPLC. americanlaboratory.com The enantiomeric excess of a 6,6-dimethyl-3-azabicyclo[3.1.0]hex-2-ene derivative was determined by SFC-MS analysis using a Lux® Cellulose-3 column. chemrxiv.org

Gas Chromatography (GC) can also be used with a chiral stationary phase. For certain derivatives, direct analysis may be challenging. In one instance, a 6,6-dimethyl-3-azabicyclo[3.1.0]hex-2-ene was first reacted with phenylmagnesium bromide to form a stable Grignard adduct. chemrxiv.org The resulting diastereomers were then analyzed by chiral GC with Flame Ionization Detection (GC-FID), allowing for an accurate determination that the enantiomeric excess was ≥99%. chemrxiv.org

Interactive Data Table: Chiral Chromatography Methods for Azabicyclo[3.1.0]hexane Derivatives

TechniqueAnalyte TypeColumn ExampleMobile Phase/EluentKey FindingReference
HPLC 1-Aryl-3-azabicyclo[3.1.0]hexaneChiral PolysaccharideNot SpecifiedEnantiomeric excess >97% ee google.com
HPLC 3-Azabicyclo[3.1.0]hexane derivativePhenomenex chiral INAHexanes: 2-propanol (90:10)Enantiomeric excess 99% ee rsc.org
SFC 6,6-Dimethyl-3-azabicyclo[3.1.0]hex-2-eneLux® 3 µm Cellulose-3Supercritical CO₂ (99%) and Methanol (1%)Determination of enantiomeric excess chemrxiv.org
GC Grignard adduct of a 3-azabicyclo[3.1.0]hex-2-eneNot SpecifiedNot SpecifiedEnantiomeric excess ≥99% ee chemrxiv.org

Mechanistic Investigations and Reactivity Profiles of 5s 1 Azabicyclo 3.1.0 Hexane

Ring-Opening Reactions of the Aziridine (B145994) Moiety in (5S)-1-azabicyclo[3.1.0]hexane

The high ring strain of the aziridine moiety makes it susceptible to ring-opening reactions, which are fundamental to the synthetic utility of this compound. These reactions can be initiated by either nucleophilic or electrophilic species, leading to a variety of functionalized piperidine (B6355638) and pyrrolidine (B122466) derivatives.

The nucleophilic ring-opening of the aziridine ring is a key transformation. The regioselectivity of this reaction—whether the nucleophile attacks the more substituted or less substituted carbon of the aziridine—is influenced by several factors, including the nature of the nucleophile, the substituents on the aziridine ring, and the reaction conditions. nih.govmdpi.com

Activation of the aziridine nitrogen, often through protonation or formation of an aziridinium (B1262131) ion, is typically required to facilitate attack by a nucleophile. nih.govmdpi.com For instance, the stable bicyclic aziridinium salt, 1-azoniabicyclo[3.1.0]hexane tosylate, reacts with various nucleophiles such as halides, azide (B81097), acetate, and cyanide. ugent.be The outcome of these reactions is highly dependent on the nucleophile used, yielding either piperidine or pyrrolidine derivatives through regio- and stereoselective ring-opening. ugent.be

DFT (Density Functional Theory) calculations have shown that reactions under thermodynamic control tend to yield piperidines. ugent.be In contrast, reactions under kinetic control can produce both piperidines and pyrrolidines, with the product distribution depending on the activation energies of the competing pathways. ugent.be The regioselectivity is often governed by the transition state energies of the SN2-like ring-opening process. upenn.edu

Table 1: Regioselectivity in Nucleophilic Ring-Opening of Activated 1-Azabicyclo[3.1.0]hexane Derivatives
NucleophileActivating Agent/ConditionsMajor Product TypeRegioselectivity
Azide (N₃⁻)TMSN₃, TBAFPiperidineAttack at the more substituted carbon
Acetic AcidHeat (60°C)PiperidineAttack at the more substituted carbon
MethanolNo reaction (even at elevated temp.)--
Sodium MethoxideNo reaction (refluxing MeOH)--
Halides (Cl⁻, Br⁻, I⁻)Aziridinium tosylatePiperidine/PyrrolidineNucleophile-dependent
Cyanide (CN⁻)Aziridinium tosylatePiperidine/PyrrolidineNucleophile-dependent

Electrophilic activation is a common strategy for initiating the ring-opening of the aziridine in 1-azabicyclo[3.1.0]hexane systems. The reaction typically proceeds through the formation of a reactive aziridinium ion intermediate upon interaction with an electrophile. nih.govmdpi.com This intermediate is then susceptible to nucleophilic attack, leading to the formation of functionalized acyclic or heterocyclic products. nih.gov

For example, treatment with protic acids like acetic acid can lead to the formation of an aziridinium ion, which is then opened by the conjugate base (acetate) to yield a ring-opened product. nih.gov This process has been observed to be regioselective, with the nucleophile attacking the more substituted carbon of the original aziridine ring. nih.gov Similarly, Lewis acids can be employed to activate the aziridine for subsequent nucleophilic attack. mdpi.com The choice of electrophile and nucleophile plays a crucial role in determining the final product structure and stereochemistry. nih.gov

Functional Group Transformations and Derivatization at the Nitrogen Atom

The nitrogen atom in the 3-azabicyclo[3.1.0]hexane core can undergo various functional group transformations and derivatizations. These reactions are crucial for modifying the properties of the molecule and for its incorporation into larger, more complex structures.

A significant reaction is the 1,3-dipolar cycloaddition of azomethine ylides, which can be generated from the 3-azabicyclo[3.1.0]hexane framework, with various dipolarophiles. For instance, the reaction of cyclopropenes with a stable azomethine ylide derived from Ruhemann's purple leads to the formation of bis-spirocyclic 3-azabicyclo[3.1.0]hexane derivatives. beilstein-journals.org This cycloaddition proceeds with high diastereofacial selectivity. beilstein-journals.org

Furthermore, the nitrogen atom can be part of multicomponent reactions. A three-component reaction involving ninhydrin, α-amino acids, and cyclopropenes has been developed to synthesize spirocyclic heterocycles containing the 3-azabicyclo[3.1.0]hexane motif. researchgate.net These transformations highlight the versatility of the nitrogen atom as a reactive handle for constructing diverse molecular architectures.

Rearrangement Reactions and Skeletal Modifications of the Azabicyclo[3.1.0]hexane Core

The strained bicyclic core of azabicyclo[3.1.0]hexane is prone to rearrangement reactions that lead to significant skeletal modifications. These transformations can be induced by thermal, photochemical, or chemical means, often resulting in the formation of different heterocyclic systems.

For example, 6-azabicyclo[3.1.0]hex-3-en-2-ones have been shown to rearrange to hydroxypyridine derivatives upon heating or irradiation. rsc.org Similarly, thermal rearrangements of 2-azabicyclo[3.1.0]hex-3-ene ring systems have been studied, with the reaction pathways being influenced by substituents on the cyclopropane (B1198618) ring. researchgate.net

A notable skeletal modification involves the transformation of pyrrolidines, such as the azabicyclo[3.1.0]hexane scaffold, into linear dienes. nih.gov This is achieved through an N-sulfonylazidonation reaction followed by thermal rearrangement of the resulting sulfamoyl azide intermediate. nih.gov This process involves the cleavage of the C2-C3 sigma bond from a thermally generated singlet 1,4-biradical intermediate. nih.gov

In another example, the reaction of 1,5-diazabicyclo[3.1.0]hexanes with arylketenes can lead to a ring transformation, yielding 1-(arylacethyl)pyrazolidines or bicyclic systems like 1,5-diazabicyclo[3.3.0]octan-2-ones, depending on the reaction conditions. researchgate.net

Computational and Spectroscopic Elucidation of Reaction Pathways

Computational and spectroscopic techniques are indispensable tools for understanding the intricate reaction pathways of this compound and its derivatives.

Computational Studies: Density Functional Theory (DFT) calculations are frequently employed to investigate reaction mechanisms, predict product stereoselectivity, and rationalize experimental observations. For example, DFT calculations have been used to study the 1,3-dipolar cycloaddition reactions of cyclopropenes with azomethine ylides, confirming that the reactions are HOMOcyclopropene–LUMOylide controlled. beilstein-journals.org The calculated transition-state energies have been shown to be consistent with experimentally observed stereoselectivity. beilstein-journals.org DFT has also been instrumental in understanding the regioselectivity of nucleophilic ring-opening reactions of aziridinium ions, indicating that thermodynamic control favors piperidine formation, while kinetic control can lead to both piperidines and pyrrolidines. ugent.be

Spectroscopic Elucidation: NMR (Nuclear Magnetic Resonance) spectroscopy is a primary tool for structure elucidation of reactants, intermediates, and products. Both 1H and 13C NMR are used to determine the connectivity and stereochemistry of molecules. nih.govnih.gov For instance, the formation of methylated aziridinium ions has been directly observed using 1H- and 13C-NMR spectroscopy. mdpi.com Analysis of coupling constants in the 1H NMR spectrum of synthetic intermediates has been crucial in confirming the relative configuration of the azabicyclo[3.1.0]hexane core during total synthesis projects. nih.gov High-Resolution Mass Spectrometry (HRMS) is also vital for confirming molecular formulas of the synthesized compounds. nih.govnih.gov

Table 2: Application of Computational and Spectroscopic Methods
MethodApplicationKey Findings
DFT Calculations Mechanistic study of 1,3-dipolar cycloadditionsReaction is HOMO-LUMO controlled; transition state energies predict stereoselectivity. beilstein-journals.org
DFT Calculations Regioselectivity of nucleophilic ring-openingThermodynamic control leads to piperidines; kinetic control can yield piperidines and pyrrolidines. ugent.be
¹H & ¹³C NMR Structure elucidation of reaction productsConfirmed the formation of various substituted azabicyclo[3.1.0]hexane derivatives. nih.gov
¹H & ¹³C NMR Observation of reactive intermediatesDirectly observed the formation of methylated aziridinium ions. mdpi.com
¹H NMR Coupling Constants Stereochemical analysisConfirmed the relative configuration of the bicyclic core in synthetic intermediates. nih.gov
HRMS Molecular formula determinationConfirmed the elemental composition of novel synthesized compounds. nih.govnih.gov

Derivatization and Diversification Strategies for the 5s 1 Azabicyclo 3.1.0 Hexane Core

Introduction of Substituents on the Bicyclic Skeleton

The introduction of various substituents onto the 1-azabicyclo[3.1.0]hexane framework is a primary strategy for modulating its physicochemical properties and biological activity. Researchers have developed several methods to achieve substitution at different positions of the bicyclic system.

A notable example is the synthesis of trovafloxacin, which contains the (1α,5α,6α)-3-azabicyclo[3.1.0]hexane ring system. The industrial synthesis prototype for this drug involves the exclusive formation of a 6α-nitro derivative, which serves as a key intermediate. This nitro-substituted compound can then be converted into the corresponding 6α-amino-3-azabicyclo[3.1.0]hexane and other protected exo 6-amino derivatives rsc.org.

Another approach involves the copper(II)-mediated intramolecular cyclopropanation of ketene N,X-acetals. This method allows for the synthesis of allylamino-functionalized 3-azabicyclo[3.1.0]hexane derivatives acs.org. Furthermore, a Sonogashira cross-coupling/5-exo-dig cyclization/ionic hydrogenation sequence has been utilized to produce 4-substituted 3-azabicyclo[3.1.0]hexan-2-ones from 2-iodocyclopropanecarboxamides acs.org. This sequence allows for the introduction of various aryl and alkyl groups at the 4-position.

The synthesis of 6,6-dihalo-2-azabicyclo[3.1.0]hexane compounds has been achieved through the reaction of dihalocarbene species with N-Boc-2,3-dihydro-1H-pyrroles. Monochloro derivatives can also be synthesized via a chlorine-to-lithium exchange reaction rsc.org. These halogenated derivatives serve as versatile intermediates for further functionalization.

A three-component reaction between aryl aldehydes, malononitrile, and hydroxylamine (B1172632) hydrochloride in water provides a novel and simple route to highly substituted 1-azabicyclo[3.1.0]hexane-3-ene derivatives acs.org. This method is advantageous due to its high yields, short reaction times, and use of readily available starting materials acs.org.

The table below summarizes various substituted derivatives of the 1-azabicyclo[3.1.0]hexane core and the synthetic methods used.

DerivativeMethod of SynthesisReference
6α-nitro-3-azabicyclo[3.1.0]hexaneIndustrial synthesis prototype rsc.org
6α-amino-3-azabicyclo[3.1.0]hexaneReduction of the corresponding nitro derivative rsc.org
Allylamino-functionalized 3-azabicyclo[3.1.0]hexanesCopper(II)-mediated intramolecular cyclopropanation acs.org
4-Substituted 3-azabicyclo[3.1.0]hexan-2-onesSonogashira cross-coupling/5-exo-dig cyclization/ionic hydrogenation acs.org
6,6-dihalo-2-azabicyclo[3.1.0]hexaneReaction of dihalocarbene with N-Boc-2,3-dihydro-1H-pyrroles rsc.org
4-Amino-2,6-diaryl-1-azabicyclo[3.1.0]hex-3-ene-3,5-dicarbonitrileThree-component reaction of aryl aldehydes, malononitrile, and hydroxylamine hydrochloride acs.org

Synthesis of Spiro-Fused Derivatives and Polycyclic Systems

The construction of spiro-fused and polycyclic systems incorporating the 1-azabicyclo[3.1.0]hexane core represents a significant expansion of its structural diversity. These complex architectures are often pursued for their potential to interact with biological targets in novel ways.

A powerful and widely used method for the synthesis of spiro[3-azabicyclo[3.1.0]hexanes] is the 1,3-dipolar cycloaddition of azomethine ylides with cyclopropene dipolarophiles beilstein-journals.orgnih.gov. This strategy allows for the stereocontrolled formation of a wide range of spiro-fused derivatives beilstein-archives.org. For instance, the reaction of cyclopropenes with the stable azomethine ylide derived from the protonated form of Ruhemann's purple has been developed to synthesize bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane beilstein-journals.orgnih.govbeilstein-archives.orgbeilstein-journals.org. This reaction proceeds with high diastereofacial selectivity to afford bis-spirocyclic 3-azabicyclo[3.1.0]hexane cycloadducts in moderate to good yields beilstein-journals.orgnih.govbeilstein-journals.org.

The 1,3-dipolar cycloaddition of in situ generated azomethine ylides from isatin and α-amino acids with appropriately substituted cyclopropenes has been employed to create novel heterocyclic compounds containing a 3-spiro[3-azabicyclo[3.1.0]hexane]oxindole framework nih.gov. Similarly, spiro-fused derivatives with acenaphthylen-1(2H)-one and aceanthrylen-1(2H)-one fragments have been synthesized via a one-pot three-component [3+2]-cycloaddition reaction of cyclopropenes, α-amino acids, and acenaphthylene-1,2-dione or aceanthrylene-1,2-dione sciforum.net.

Beyond spirocycles, the synthesis of more complex polycyclic systems has also been explored. The acid-catalyzed thermal rearrangements of N-aryl 2-azabicyclo[3.1.0]hexanes, where the aromatic system is conjugated with an ortho-alkene group, can lead to the formation of polycyclic aminocyclobutane derivatives nih.govresearchgate.net.

The following table presents examples of spiro-fused and polycyclic systems derived from the 1-azabicyclo[3.1.0]hexane core.

SystemMethod of SynthesisReference
Bis-spirocyclic 3-azabicyclo[3.1.0]hexanes1,3-dipolar cycloaddition of a stable azomethine ylide with cyclopropenes beilstein-journals.orgnih.govbeilstein-archives.orgbeilstein-journals.org
3-Spiro[3-azabicyclo[3.1.0]hexane]oxindoles1,3-dipolar cycloaddition of azomethine ylides from isatin and α-amino acids with cyclopropenes nih.gov
Spiro-fused acenaphthylen-1(2H)-one and aceanthrylen-1(2H)-one derivativesOne-pot three-component [3+2]-cycloaddition sciforum.net
Polycyclic aminocyclobutane systemsAcid-catalyzed thermal rearrangement of N-aryl 2-azabicyclo[3.1.0]hexanes nih.govresearchgate.net

Development of Functionalized Side Chains and Conjugates

The development of trovafloxacin showcases the importance of side chain functionalization. In this case, the 3-azabicyclo[3.1.0]hexane moiety is coupled with a 7-chloronaphthyridone core to yield the final drug rsc.org. The synthesis allows for various protected exo 6-amino derivatives of the bicyclic system, which can then be linked to the naphthyridone component rsc.org.

In the context of developing dopamine (B1211576) D3 receptor modulators, various side chains have been attached to the 1-azabicyclo[3.1.0]hexane scaffold. For example, (1R,5S)-1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane has been used as a core structure to which complex heterocyclic side chains, such as [4-methyl-5-(4-methyl-1,3-oxazol-5-yl)-4H-1,2,4-triazol-3-yl]sulfanyl, are attached google.com.

The natural product ficellomycin (B1672662), a dipeptide antibiotic, features a 1-azabicyclo[3.1.0]hexane ring as part of a non-proteinogenic amino acid that is conjugated with L-valine rsc.org. The final step in its biosynthesis involves the connection of the 1-azabicyclo[3.1.0]hexane ring-containing amino acid with L-valine by an amino acid ligase rsc.org. This exemplifies a naturally occurring conjugate of the bicyclic system.

The table below provides examples of functionalized side chains and conjugates of the 1-azabicyclo[3.1.0]hexane core.

Side Chain/ConjugateApplication/ContextReference
7-chloronaphthyridoneSynthesis of Trovafloxacin rsc.org
[4-methyl-5-(4-methyl-1,3-oxazol-5-yl)-4H-1,2,4-triazol-3-yl]sulfanylDopamine D3 receptor modulators google.com
L-valineNatural product Ficellomycin rsc.org

Heterocyclic Annulation and Scaffold Extension Reactions

Heterocyclic annulation and scaffold extension reactions transform the 1-azabicyclo[3.1.0]hexane core into more complex, fused ring systems. These strategies significantly alter the shape and rigidity of the molecule, opening up new possibilities for biological interactions.

The acid-catalyzed thermal rearrangement of N-(ortho-vinylphenyl) 2-azabicyclo[3.1.0]hexane derivatives can lead to the formation of dihydroquinoline derivatives, which represents a scaffold extension through annulation nih.gov. Depending on the reaction conditions and the substitution pattern, this rearrangement can be directed towards either dihydroquinolines or polycyclic aminocyclobutanes nih.gov.

A three-component reaction for the synthesis of 1-azabicyclo[3.1.0]hexane-3-enes involves a series of cyclization and rearrangement steps. An intramolecular SN2-like reaction within a piperidine (B6355638) intermediate leads to the formation of the bicyclic system acs.org. This process can be viewed as a form of scaffold construction that incorporates elements of annulation.

Furthermore, the 1,3-dipolar cycloaddition of azomethine ylides to cyclopropenes, as discussed in the context of spirocycle synthesis, can also be considered a form of scaffold extension, as it builds a new five-membered ring onto the existing cyclopropane (B1198618) moiety of the starting materials, ultimately forming the 3-azabicyclo[3.1.0]hexane framework beilstein-journals.orgnih.gov.

The table below highlights examples of reactions leading to heterocyclic annulation and scaffold extension.

Reaction TypeResulting ScaffoldReference
Acid-catalyzed thermal rearrangementDihydroquinolines nih.gov
Three-component reaction1-Azabicyclo[3.1.0]hex-3-enes acs.org
1,3-Dipolar cycloaddition3-Azabicyclo[3.1.0]hexane framework beilstein-journals.orgnih.gov

Applications of 5s 1 Azabicyclo 3.1.0 Hexane As a Chiral Building Block and Scaffold

Role in Natural Product Total Synthesis

The 1-azabicyclo[3.1.0]hexane core is a rare structural motif found in a select number of natural products, making its stereoselective synthesis a key challenge for chemists. The enantiomerically pure (5S)-1-azabicyclo[3.1.0]hexane serves as a crucial starting material or a key intermediate in the total synthesis of these complex molecules.

One of the most notable examples is the antibiotic ficellomycin (B1672662) , produced by Streptomyces ficellus. Ficellomycin exhibits activity against Gram-positive bacteria and contains the unusual 1-azabicyclo[3.1.0]hexane ring system. nih.gov The total synthesis of ficellomycin and its analogs often involves the construction of this bicyclic core, for which synthetic strategies starting from chiral precursors are highly sought after. semanticscholar.orgresearchgate.net Research has focused on developing concise methods for assembling this strained ring system, often involving multi-step sequences that include asymmetric epoxidation, azide-mediated ring-opening, and Staudinger reduction. usfca.edu The instability of the azabicyclo[3.1.0]hexane core in ficellomycin has also been a subject of study, as it is believed to be related to its mechanism of action involving DNA alkylation. nih.govusfca.edu

Another class of natural products featuring this structural unit is the azinomycins , which also display cytotoxic properties due to their DNA crosslinking abilities, attributed to the reactive aziridine (B145994) moiety within the 1-azabicyclo[3.1.0]hexane ring. nih.govelsevierpure.com The synthesis of analogs of these natural products is an active area of research aimed at understanding their biological activity and potentially developing new therapeutic agents. nih.gov

Utilization in the Construction of Complex Chiral Molecules for Research

Beyond its role in the synthesis of natural products, this compound is a versatile chiral building block for the creation of a diverse range of complex molecules for research purposes. Its rigid framework allows for the precise spatial arrangement of functional groups, which is critical for studying molecular interactions and biological processes.

For instance, derivatives of 3-azabicyclo[3.1.0]hexane have been synthesized as conformationally restricted analogs of proline. These proline mimetics are valuable tools in peptide and peptidomimetic chemistry, enabling the design of peptides with specific secondary structures and enhanced stability. The synthesis of dipeptides incorporating (1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2(S)-carboxylic acid showcases the utility of this scaffold in creating novel peptide-based structures.

Furthermore, the 1-azabicyclo[3.1.0]hexane skeleton has been incorporated into the synthesis of highly functionalized and spirocyclic compounds. acs.org These complex structures are of interest in exploring new areas of chemical space and for screening for novel biological activities. The development of synthetic methods to access these intricate molecules, often in an enantioselective manner, highlights the importance of chiral building blocks like this compound. researchgate.net

Scaffold Design in Medicinal Chemistry and Molecular Probe Development

The unique conformational properties of the 1-azabicyclo[3.1.0]hexane scaffold make it a "privileged structure" in medicinal chemistry. Its rigidity helps to reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. This has led to its widespread use in the design of ligands for various molecular targets and in the development of molecular probes to investigate biological systems. nih.gov

Design of Ligands for Specific Molecular Targets (e.g., GPCRs, Enzymes)

The 3-azabicyclo[3.1.0]hexane scaffold has been successfully employed in the design of potent and selective ligands for G-protein coupled receptors (GPCRs) and enzymes.

GPCR Ligands:

Dopamine (B1211576) D3 Receptor Antagonists: A series of 1,2,4-triazolyl azabicyclo[3.1.0]hexanes have been developed as potent and selective antagonists for the dopamine D3 receptor, a target for the treatment of substance use disorders. acs.orgnih.gov These compounds have shown high binding affinity and excellent pharmacokinetic profiles. acs.org

μ Opioid Receptor Ligands: 3-Azabicyclo[3.1.0]hexane derivatives have been designed as novel achiral μ opioid receptor ligands for potential therapeutic applications. Structure-activity relationship (SAR) studies have led to the identification of compounds with picomolar binding affinity and high selectivity over δ and κ opioid receptor subtypes. nih.gov

Enzyme Inhibitors:

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors: Conformationally restricted N-(aryl or heteroaryl)-3-azabicyclo[3.1.0]hexane derivatives have been explored as novel inhibitors of DPP-IV, an enzyme involved in glucose metabolism and a target for the treatment of type 2 diabetes. nih.gov

Aromatase Inhibitors: Analogs of aminoglutethimide (B1683760) based on the 1-phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione scaffold have been synthesized and shown to be potent and selective inhibitors of aromatase, an enzyme involved in estrogen biosynthesis and a target for the treatment of breast cancer. nih.gov

Diacylglycerol Acyltransferase-1 (DGAT1) Inhibitors: Azabicyclo[3.1.0]hexane derivatives have been identified as active inhibitors of DGAT1, an enzyme involved in triglyceride synthesis and a potential target for the treatment of obesity and related metabolic disorders. semanticscholar.org

The following table summarizes some examples of bioactive compounds incorporating the azabicyclo[3.1.0]hexane scaffold.

Compound ClassTargetTherapeutic Area
1,2,4-Triazolyl azabicyclo[3.1.0]hexanesDopamine D3 ReceptorSubstance Use Disorders
3-Azabicyclo[3.1.0]hexane derivativesμ Opioid ReceptorPain, Pruritus
N-(aryl or heteroaryl)-3-azabicyclo[3.1.0]hexane derivativesDipeptidyl Peptidase-IV (DPP-IV)Type 2 Diabetes
1-Phenyl-3-azabicyclo[3.1.0]hexane-2,4-dionesAromataseBreast Cancer
Azabicyclo[3.1.0]hexane derivativesDiacylglycerol Acyltransferase-1 (DGAT1)Obesity, Metabolic Disorders

Structure-Activity Relationship (SAR) Studies at the Molecular Level

The rigid nature of the 1-azabicyclo[3.1.0]hexane scaffold is highly advantageous for conducting detailed structure-activity relationship (SAR) studies. By systematically modifying the substituents on this fixed core, medicinal chemists can probe the specific interactions between a ligand and its biological target, leading to a deeper understanding of the molecular basis of recognition and the optimization of lead compounds.

For example, in the development of μ opioid ligands, SAR studies on the 3-azabicyclo[3.1.0]hexane core highlighted the importance of specific substitutions for achieving high affinity and selectivity. nih.gov Similarly, SAR studies on DPP-IV inhibitors incorporating this scaffold have helped to delineate the key structural features required for potent enzyme inhibition. nih.gov These studies provide valuable insights that guide the rational design of new and improved therapeutic agents.

Ligand and Catalyst Development in Asymmetric Catalysis

The chiral nature of this compound and its derivatives makes them attractive candidates for the development of new ligands and catalysts for asymmetric catalysis. The stereodefined framework can create a chiral environment around a metal center, enabling the enantioselective transformation of prochiral substrates.

Recent research has demonstrated the utility of the 3-azabicyclo[3.1.0]hexane skeleton in asymmetric synthesis. For instance, a chiral copper(I)/Ph-Phosferrox complex has been used to catalyze the asymmetric 1,3-dipolar cycloaddition of azomethine ylides and cyclopropenes to construct enantioenriched 3-azabicyclo[3.1.0]hexane derivatives. beilstein-journals.org This highlights the potential of metal complexes bearing ligands derived from this scaffold to induce high levels of stereocontrol.

Furthermore, dirhodium(II) catalysts have been employed for the cyclopropanation of N-Boc-2,5-dihydropyrrole to stereoselectively access either the exo- or endo-diastereomer of 3-azabicyclo[3.1.0]hexane-6-carboxylate. nih.gov While these examples showcase the construction of the azabicyclo[3.1.0]hexane ring using asymmetric catalysis, they also suggest the potential for using chiral, non-racemic azabicyclo[3.1.0]hexane derivatives as ligands to control the stereochemical outcome of other catalytic reactions. The development of novel chiral ligands is a cornerstone of asymmetric catalysis, and the unique structural features of this compound make it a promising platform for future ligand design.

Advanced Spectroscopic and Analytical Characterization of 5s 1 Azabicyclo 3.1.0 Hexane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Elucidation

High-resolution NMR spectroscopy is the most powerful tool for the complete structural and stereochemical assignment of (5S)-1-azabicyclo[3.1.0]hexane. The molecule's rigid, bicyclic nature results in a well-defined spatial arrangement of its protons and carbons, leading to distinct chemical shifts and coupling constants.

Detailed analysis using one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for unambiguous assignment of all signals. The ¹H NMR spectrum is expected to show complex splitting patterns due to the fixed dihedral angles between adjacent protons. The protons on the aziridine (B145994) ring are characteristically shifted, while the pyrrolidine (B122466) ring protons form a distinct spin system.

Two-dimensional techniques are crucial for assembling the molecular framework.

COSY (Correlation Spectroscopy) reveals proton-proton coupling networks, allowing for the tracing of connectivity within the pyrrolidine and aziridine rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton to its directly attached carbon atom, enabling the assignment of the carbon skeleton. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) identifies longer-range couplings (2-3 bonds) between protons and carbons. columbia.edu This is particularly useful for confirming the connectivity across the bridgehead position and linking the two fused rings.

The inherent chirality and fixed conformation of the (5S) enantiomer can be further investigated by observing Nuclear Overhauser Effect (NOE) correlations, which provide through-space information about proton proximities, confirming the cis-fusion of the rings.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

PositionAtom TypePredicted Chemical Shift (ppm)Notes
C5¹³C40 - 50Bridgehead carbon, influenced by both rings.
C2, C4¹³C45 - 60Carbons adjacent to the nitrogen atom.
C3¹³C25 - 35Methylene carbon in the pyrrolidine ring.
C6¹³C30 - 40Aziridine ring carbon.
H5¹H2.0 - 2.8Bridgehead proton.
H2, H4¹H2.5 - 3.5Protons on carbons adjacent to nitrogen.
H3¹H1.5 - 2.2Methylene protons in the pyrrolidine ring.
H6¹H1.0 - 1.8Aziridine ring protons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is essential for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides a precise mass measurement, which can be used to verify the molecular formula, C₅H₉N. nih.gov

The nominal molecular weight of the compound is 83.13 g/mol . nih.gov Under electron ionization (EI), the molecule is expected to produce a distinct molecular ion peak (M⁺˙) at an m/z of 83. The fragmentation pattern in EI-MS is influenced by the strained bicyclic structure. Common fragmentation pathways would likely involve the loss of small, stable neutral molecules or radicals, such as ethylene (B1197577) or hydrogen cyanide, arising from the cleavage of the pyrrolidine or aziridine rings.

Soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are also applicable, typically yielding the protonated molecular ion [M+H]⁺ at m/z 84. This approach is less destructive and is often used to confirm the molecular weight with minimal fragmentation.

Table 2: Key Ions in the Electron Ionization Mass Spectrum of 1-Azabicyclo[3.1.0]hexane

m/zRelative Intensity (%)Possible Fragment Identity
83~50[C₅H₉N]⁺˙ (Molecular Ion)
82~100[M-H]⁺
54~75[C₄H₆]⁺˙ or [C₃H₄N]⁺
41~60[C₃H₅]⁺ or [C₂H₃N]⁺˙

Data derived from the NIST Mass Spectrometry Data Center for the non-chiral analogue. nist.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Insights

Vibrational spectroscopy, including infrared (IR) and Raman techniques, offers valuable insights into the functional groups and conformational properties of this compound. The spectra are characterized by vibrations of the saturated C-H, C-N, and C-C bonds within the fused-ring system.

The IR spectrum is expected to show prominent absorption bands corresponding to:

C-H stretching: Typically observed in the 2850-3000 cm⁻¹ region. The specific frequencies can help distinguish between the CH₂ groups of the pyrrolidine ring and the C-H bonds of the aziridine ring.

CH₂ bending (scissoring): Expected around 1450-1470 cm⁻¹.

C-N stretching: Generally appears in the 1000-1250 cm⁻¹ region.

Ring deformation modes: The strained aziridine and pyrrolidine rings will give rise to a series of characteristic "fingerprint" absorptions at lower frequencies (< 1000 cm⁻¹).

Theoretical calculations using ab initio methods can be employed to compute the vibrational frequencies and compare them with experimental IR and Raman spectra. bas.bg This comparison aids in the precise assignment of vibrational modes and provides a deeper understanding of the molecule's conformational rigidity. bas.bg

Table 3: Expected Infrared Absorption Regions for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Functional Group
C-H Stretch2850 - 3000Alkane (CH₂, CH)
CH₂ Bend1450 - 1470Alkane (CH₂)
C-N Stretch1000 - 1250Amine
Ring Puckering/Deformation< 1000Bicyclic System

Chromatographic Techniques (HPLC, GC, SFC) for Purity and Enantiomeric Excess Determination

A range of chromatographic methods are vital for assessing the chemical and enantiomeric purity of this compound.

Gas Chromatography (GC): Due to its volatility, the compound is well-suited for GC analysis. A GC method coupled with a Flame Ionization Detector (FID) can be developed for rapid purity assessment and quantification of volatile impurities. For derivatives, specialized columns like the CP-Volamine are effective in separating the main compound from its intermediates. google.com

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile tool for purity determination. For a chiral molecule like this compound, chiral HPLC is the definitive method for determining enantiomeric excess (e.e.). By using a chiral stationary phase (CSP), the (5S) and (1R) enantiomers can be separated and quantified, which is critical for applications where stereochemical purity is paramount.

Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful technique for the separation of stereoisomers. Preparative SFC is particularly effective for isolating pure enantiomers of related azabicyclo[3.1.0]hexane derivatives with high recovery and enantiomeric excess (e.g., >99% ee). thieme-connect.com This technique offers advantages of speed and reduced solvent consumption compared to traditional HPLC.

Table 4: Application of Chromatographic Techniques for this compound Analysis

TechniquePrimary ApplicationKey Information Provided
Gas Chromatography (GC-FID)Chemical PurityPercentage purity, detection of volatile impurities. google.com
Chiral HPLCEnantiomeric PurityEnantiomeric excess (e.e.), separation of enantiomers.
Supercritical Fluid Chromatography (SFC)Chiral Separation & PurificationHigh-throughput enantiomeric excess determination and preparative separation. thieme-connect.com

Computational and Theoretical Studies on 5s 1 Azabicyclo 3.1.0 Hexane

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations have been instrumental in determining the precise three-dimensional structure and electronic properties of the 1-azabicyclo[3.1.0]hexane (ABH) core. Ab initio computational methods, including Hartree-Fock (RHF/6-31G(0.3)), Møller-Plesset perturbation theory (MP2/6-31G), and density functional theory (Becke3LYP/6-31G*), consistently show that the molecule adopts a stable boat-like conformation for the six-membered ring. bas.bg The chair form is not a stationary point on the potential energy surface. bas.bg This theoretical finding is in agreement with experimental NMR spectroscopy data. bas.bg

Detailed geometric parameters have been calculated, revealing the specific bond lengths and angles that define this strained bicyclic system. bas.bg For the closely related 1,5-diazabicyclo[3.1.0]hexane (DABH), calculations also confirm the boat conformation as the exclusive form at room temperature. nih.gov The most important semi-experimental geometrical parameters for DABH have been determined, providing a reference for the geometry of similar bicyclic systems. nih.gov

Table 1: Optimized Geometry of (1R,5S)-1-Azabicyclo[3.1.0]hexane bas.bg
ParameterRHF/6-31G(0.3)MP2/6-31GBecke3LYP/6-31G*
E (hartree)-248.91917-249.82037-250.65559
Bond Lengths (Å)
N(1)-C(2)1.4641.4721.468
C(2)-C(3)1.5311.5331.539
C(3)-C(4)1.5341.5351.542
C(4)-C(5)1.5121.5131.518
C(5)-N(1)1.4911.5001.495
C(5)-C(6)1.4921.4991.496
N(1)-C(6)1.4421.4531.449
Bond Angles (°)
C(6)-N(1)-C(2)113.8113.2113.4
N(1)-C(2)-C(3)105.7105.6105.5
C(2)-C(3)-C(4)107.0107.2106.9
C(3)-C(4)-C(5)106.0106.2105.9
C(4)-C(5)-N(1)107.4107.2107.4

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

Molecular dynamics (MD) simulations are employed to explore the conformational landscape and flexibility of the bicyclo[3.1.0]hexane framework. These simulations confirm that the system is conformationally restricted, with a strong preference for a boat-like geometry of the six-membered ring. The chair-like conformation is identified not as a stable minimum but as a higher-energy transition state.

This inherent rigidity is a key feature, making the scaffold a valuable component in drug design. By locking a portion of a molecule into a well-defined three-dimensional shape, the conformational freedom is reduced, which can lead to enhanced binding affinity and selectivity for a specific biological target. nih.gov MD simulations provide a dynamic picture of this behavior, revealing the relative stabilities of different conformers and the energy barriers for interconversion. For example, simulations on derivatives have been used to sample the conformational space and understand binding preferences to targets like the main protease of SARS-CoV-2. nih.gov

Prediction and Correlation of Spectroscopic Properties with Experimental Data

Computational methods are used to predict spectroscopic properties, which can then be correlated with experimental data to validate theoretical models and aid in structural elucidation. The chiroptical properties of 1-azabicyclo[3.1.0]hexane have been investigated both experimentally and theoretically in the UV and IR regions. bas.bg

The vacuum ultraviolet circular dichroism (VUV/CD) spectrum was studied using the ab initio PCI method, while the vibrational circular dichroism (VCD) spectrum was analyzed using vibronic coupling theory via the VCT90 program. bas.bg The calculated rotatory strengths showed qualitative agreement with the experimental VUV/CD spectra. bas.bg Furthermore, analysis of the VCD spectrum revealed a prominent feature attributed to the wagging of the methine hydrogen, which is consistent with previously established rules for such vibrations. bas.bg

Computational prediction of NMR spectra has also become a powerful tool. While specific, detailed NMR prediction studies for the parent (5S)-1-azabicyclo[3.1.0]hexane are not widely published, the methodologies are well-established. Functionals such as WP04 have been optimized for predicting ¹H shifts, often in combination with a suitable basis set and an implicit solvent model like PCM. github.io Such computational approaches, when correlated with experimental NMR data, provide definitive confirmation of molecular structure, including the boat-like conformation of the ABH core. bas.bg

In Silico Modeling of Molecular Interactions and Target Binding (Mechanism-focused)

The rigid this compound scaffold is frequently incorporated into novel therapeutic agents, and in silico modeling is crucial for understanding their mechanism of action at the molecular level. mdpi.comresearchgate.net Molecular docking and other computational techniques are used to predict and analyze the binding of these compounds to their biological targets.

Derivatives of this scaffold have been designed as potent and selective inhibitors or modulators for a variety of targets:

Dopamine (B1211576) D3 Receptors: 1,2,4-Triazolyl azabicyclo[3.1.0]hexanes have been identified as high-affinity, selective D3 receptor antagonists, with potential applications in treating drug addiction. acs.org

Dipeptidyl Peptidase-IV (DPP-IV): Conformationally restricted 3-azabicyclo[3.1.0]hexane derivatives have been developed as novel DPP-IV inhibitors for the treatment of type 2 diabetes. nih.gov Docking studies were used to rationalize the structure-activity relationship and guide the design of these inhibitors. researchgate.net

Monoamine Transporters: N-substituted 3-azabicyclo[3.1.0]hexane derivatives have been shown to inhibit dopamine (DA) and norepinephrine (NE) transporters, suggesting uses in conditions like ADHD. google.com

SARS-CoV-2 Main Protease (3CLpro): In silico screening and molecular dynamics simulations have been used to identify 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide derivatives as potential inhibitors of the viral protease. nih.gov

Antitumor Agents: Spiro-fused [3-azabicyclo[3.1.0]hexane]oxindoles have been evaluated as potential antitumor agents. mdpi.com In silico analysis of their ADMET (adsorption, distribution, metabolism, excretion, and toxicity) properties, including adherence to the Lipinski rule of five, is a key step in their development. mdpi.comresearchgate.net

These studies demonstrate how computational modeling of molecular interactions is used to understand the binding modes of azabicyclo[3.1.0]hexane-based ligands, explain their selectivity, and rationally design new compounds with improved potency and pharmacokinetic properties.

Reaction Pathway Energetics and Transition State Analysis

Computational chemistry provides significant insight into the energetics of both the formation of the 1-azabicyclo[3.1.0]hexane ring system and its conformational changes.

The synthesis of substituted 3-azabicyclo[3.1.0]hexanes often proceeds via a 1,3-dipolar cycloaddition reaction. beilstein-journals.orgnih.gov Density functional theory (DFT) calculations have been used to thoroughly study the mechanism of this reaction. beilstein-journals.org These studies have found the cycloaddition to be controlled by the interaction between the highest occupied molecular orbital (HOMO) of the cyclopropene and the lowest unoccupied molecular orbital (LUMO) of the azomethine ylide (HOMOcyclopropene–LUMOylide controlled). beilstein-journals.org The calculation of transition-state energies has been shown to be fully consistent with experimentally observed stereoselectivity. beilstein-journals.org

The energetics of conformational changes have also been quantified. As noted, the boat form is the global minimum on the potential energy surface. bas.bg For the related 1,5-diazabicyclo[3.1.0]hexane, MP2 calculations predict the energy of the stable chair and twist conformations to be significantly higher than the boat form, indicating large energy barriers for interconversion. nih.gov

Table 2: Calculated Relative Energies of 1,5-Diazabicyclo[3.1.0]hexane Conformers (kcal/mol) nih.gov
ConformationRelative Energy (MP2)
Boat0.0
Chair3.8
Twist49.5

Emerging Research Directions and Future Perspectives for 5s 1 Azabicyclo 3.1.0 Hexane

Integration with Automated Synthesis and Flow Chemistry Platforms

The translation of complex molecular architectures from laboratory-scale synthesis to industrial production necessitates innovative and efficient manufacturing processes. Automated synthesis and flow chemistry are at the forefront of this evolution, offering enhanced control, safety, and scalability over traditional batch methods. While specific automated syntheses for (5S)-1-azabicyclo[3.1.0]hexane are not yet widely reported, the principles and technologies are highly applicable.

A significant advancement in this area has been demonstrated with the development of a continuous flow cyclopropanation process to synthesize a key intermediate, trans-(dioxo)-azabicyclo-[3.1.0]-hexane carboxylate. acs.org This process was successfully scaled to produce multiple kilograms of the intermediate with a high yield (92%) and excellent diastereomeric excess (>99%). acs.org The study highlighted that critical parameters such as reaction concentration, reagent addition time, and mixing temperature could be precisely controlled in a modular tubular flow reactor, leading to a significant increase in yield compared to batch processes. acs.org

The success of this flow process for a closely related azabicyclo[3.1.0]hexane derivative underscores the immense potential for adapting these platforms for the synthesis of this compound and its analogues. Future integration could involve:

Telescoped Reactions: Combining multiple synthetic steps into a single, continuous flow without isolating intermediates.

High-Throughput Experimentation: Utilizing automated platforms to rapidly screen reaction conditions and catalysts to optimize syntheses.

In-line Analysis: Incorporating real-time monitoring to ensure quality control and process stability.

The adoption of these technologies will be crucial for accelerating the discovery of new derivatives and enabling their scalable, cost-effective production for further research and development.

Sustainable and Green Chemistry Approaches in Azabicyclic Synthesis

In recent years, the principles of green chemistry have become integral to modern synthetic chemistry, aiming to reduce environmental impact through the use of sustainable materials, energy efficiency, and waste reduction. Research into the synthesis of the 1-azabicyclo[3.1.0]hexane core has yielded promising green methodologies.

A notable example is the development of a three-component reaction for the synthesis of 1-azabicyclo[3.1.0]hexane-3-ene derivatives. acs.org This method presents several advantages aligned with green chemistry principles. acs.org The key features are summarized in the table below.

Green Chemistry PrincipleApplication in Azabicyclo[3.1.0]hexane SynthesisReference
Safer Solvents The reaction is carried out in water, avoiding the use of volatile organic solvents. acs.org
Atom Economy A three-component reaction design ensures that a majority of the atoms from the reactants are incorporated into the final product. acs.org
Catalysis The reaction proceeds efficiently without the need for any catalyst, simplifying purification and reducing waste. acs.org
Energy Efficiency The reaction occurs under mild conditions with short reaction times. acs.org
Simplicity The process involves simple and readily available starting materials and an easy experimental workup. acs.org

This approach not only provides an environmentally benign route to this important scaffold but also demonstrates high efficiency with excellent product yields. acs.org Future research in this area will likely focus on expanding the scope of green reactions, exploring bio-catalysis, and utilizing renewable starting materials to further enhance the sustainability of azabicyclic synthesis. Another area of interest for related compounds includes their potential use as low-toxicity, green hypergolic propellants, suggesting broader applications for azabicyclic structures in sustainable technologies. researchgate.net

Exploration of Novel Biological Targets and Mechanistic Insights

The 1-azabicyclo[3.1.0]hexane ring is a core structural motif in several natural products with potent biological activity, primarily due to the reactivity of the strained aziridine (B145994) ring which allows for covalent modification of biological macromolecules. acs.orgrsc.orgrsc.org

DNA as a Primary Target:

Two of the most studied natural products containing this scaffold are Azinomycin B and Ficellomycin (B1672662). Both exhibit their biological effects through interactions with DNA.

Azinomycin B: This potent antitumor agent functions by binding within the major groove of DNA and forming covalent interstrand crosslinks. core.ac.ukwikipedia.org The azabicyclic ring system is crucial for this activity, acting as an electrophile that alkylates purine (B94841) bases, leading to cytotoxicity. rsc.orgcore.ac.uknih.gov The biosynthetic pathway for this complex molecule is a subject of ongoing research, with studies identifying the gene clusters responsible for the formation of the unprecedented azabicyclic ring. nih.gov

Ficellomycin: This antibiotic, produced by Streptomyces ficellus, is active against Gram-positive bacteria, including multidrug-resistant strains. nih.govnih.gov Its mechanism of action involves the impairment of semiconservative DNA replication. nih.govresearchgate.net Ficellomycin induces the formation of deficient DNA fragments that cannot be integrated into the bacterial chromosome, ultimately inhibiting bacterial growth. nih.govresearchgate.net The guanidyl modification on the azabicyclo[3.1.0]hexane ring has been shown to be essential for its biological activity. rsc.org

Emerging Targets and Applications:

Beyond DNA, synthetic derivatives of azabicyclo[3.1.0]hexanes are being explored for a range of therapeutic applications, demonstrating the scaffold's versatility.

Biological Target/ActivityCompound ClassKey FindingsReferences
Antitumor/Cytotoxic Spiro-fused azabicyclo[3.1.0]hexanesShowed promising in vitro antiproliferative activity against various human cancer cell lines, including HeLa and triple-negative breast cancer cell lines. acs.orgnih.govmdpi.com
Opioid Receptors 3-Azabicyclo[3.1.0]hexane derivativesIdentified as antagonists of opioid receptors and inhibitors of morphine-induced antinociception. nih.gov
Actin Cytoskeleton Spiro[3-azabicyclo[3.1.0]hexane]oxindolesFound to induce significant changes in the actin cytoskeleton structure of tumor cells, suggesting a potential to decrease metastatic potential. nih.gov

The ongoing exploration of these derivatives provides crucial mechanistic insights and opens avenues for developing novel therapeutics for cancer, infectious diseases, and neurological disorders.

Advanced Materials Science Applications

While the this compound scaffold is well-explored in medicinal chemistry, its application in advanced materials science remains a largely untapped field. The unique structural and electronic properties of bicyclic and strained-ring systems suggest potential utility in various material applications. For instance, related bicyclic structures have been investigated as building blocks for polycyclic energetic materials, where the rigid, strained framework can contribute to higher crystal density and energy levels. nih.gov However, specific research detailing the incorporation of this compound into polymers, organic semiconductors, or other advanced materials is currently limited. This represents a significant knowledge gap and an opportunity for future interdisciplinary research bridging organic synthesis and materials science.

Identification of Knowledge Gaps and Future Research Priorities

Despite the progress made, several knowledge gaps remain in the research of this compound, highlighting priorities for future investigation.

Automated and Flow Synthesis: While the feasibility has been shown for related structures, dedicated and optimized automated and flow chemistry platforms for the stereospecific synthesis of this compound and its complex derivatives are needed. This would accelerate the generation of compound libraries for biological screening.

Expanding Green Chemistry: The development of a broader range of sustainable synthetic methods is a priority. This includes exploring different types of green reactions, using bio-based solvents and reagents, and developing catalytic enantioselective methods that adhere to green principles.

Full Mechanistic Elucidation: For natural products like Azinomycin B and Ficellomycin, the complete biosynthetic pathways and the precise mechanisms of enzymatic control are not fully understood. rsc.orgnih.gov Further research is required to harness these biological systems for chemoenzymatic synthesis. For synthetic derivatives, a deeper understanding of their structure-activity relationships (SAR) and mechanisms of action against novel biological targets is needed. preprints.org

Materials Science Exploration: The potential of the this compound scaffold in materials science is almost entirely unexplored. Research into its incorporation into polymers, functional materials, or as a ligand for catalysts could unveil novel properties and applications.

Broadening Therapeutic Scope: While antitumor and antibacterial activities are well-documented, the full therapeutic potential of this scaffold is yet to be realized. Future medicinal chemistry efforts should focus on designing derivatives for a wider array of diseases, leveraging its unique conformational rigidity to target specific protein-protein interactions or enzyme active sites. helsinki.firsc.orgnih.govnih.gov

Addressing these knowledge gaps will be critical for fully realizing the scientific and therapeutic potential of the this compound ring system.

Q & A

Q. What are the primary synthetic methodologies for constructing the 1-azabicyclo[3.1.0]hexane scaffold?

The synthesis of (5S)-1-azabicyclo[3.1.0]hexane derivatives often employs multi-step strategies:

  • Three-component reactions : Aryl aldehydes, malononitrile, and hydroxylamine hydrochloride react in water to form 1-azabicyclo[3.1.0]hexane-3-enes with high efficiency and stereocontrol .
  • Ring-expansion reactions : 1-Azabicyclo[3.1.0]hexane intermediates are generated via nucleophilic ring-opening of bicyclic aziridinium ions, enabling regio- and stereospecific expansions to yield piperidines or azepanes .
  • Photochemical cycloadditions : Azabicyclo[1.1.0]butanes react with styrenes under UV light to form bicyclic frameworks .

Q. How can the stereochemistry and structural integrity of this compound derivatives be validated?

Key analytical approaches include:

  • X-ray crystallography : Resolves absolute stereochemistry, as demonstrated for cocrystals of related azabicyclo compounds (e.g., with phosphoric or tosylic acid) .
  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR distinguish bridgehead protons and confirm bicyclic rigidity (e.g., 3-azabicyclo[3.1.0]hexane derivatives show distinct coupling patterns) .
  • Chiral HPLC : Separates enantiomers, critical for ensuring enantiopurity in pharmacologically active derivatives .

Q. What common chemical reactions are applicable to modify the 1-azabicyclo[3.1.0]hexane core?

The bicyclic system undergoes diverse transformations:

Reaction Type Reagents/Conditions Purpose Example
Oxidation KMnO₄, RuO₄Introduce ketones or carboxylic acid groupsConversion to 6,6-dimethyl-3-azabicyclohexane-2-carboxylic acid
Reduction LiAlH₄, H₂/Pd-CReduce nitro groups or unsaturated bondsNitrophenyl derivatives to aminophenyl
Nucleophilic substitution Alkyl halides, Grignard reagentsFunctionalize the nitrogen atomtert-Butyl carbamate protection

Advanced Research Questions

Q. How does stereochemistry at bridgehead positions influence biological activity in 1-azabicyclo[3.1.0]hexane derivatives?

The (5S) configuration and substituent orientation critically modulate receptor binding:

  • Neuroactive analogs : (1R,5S,6R)-6-(2-methylphenyl) derivatives exhibit higher affinity for neurotransmitter receptors due to optimal steric complementarity .
  • Antitumor activity : Azinomycin analogs lacking the bicyclo moiety show reduced cytotoxicity, highlighting the scaffold’s role in DNA intercalation .
  • Biosynthetic specificity : Enzymes like Fic25 enforce stereochemical fidelity during DADH biosynthesis, affecting aziridine ring orientation in natural products like ficellomycin .

Q. What biosynthetic pathways incorporate the 1-azabicyclo[3.1.0]hexane motif into natural products?

Nonribosomal peptide synthetases (NRPS) utilize carrier proteins (e.g., Vzb22) to assemble azabicyclo-containing amino acids:

Precursor synthesis : LysW-like proteins shuttle intermediates for diaminodihydroxyheptanoic acid (DADH) formation .

Ring formation : Sequential enzymatic modifications (e.g., transamination, cyclization) generate the aziridine moiety .

Peptide coupling : NRPS ligases integrate the bicyclic amino acid into larger scaffolds like ficellomycin .

Q. How can computational modeling guide the design of 1-azabicyclo[3.1.0]hexane-based therapeutics?

  • Docking studies : Predict binding modes to targets like serotonin receptors or bacterial enzymes using the bicyclic core’s rigidity as a scaffold .
  • MD simulations : Assess stability of cocrystal formulations (e.g., with fumaric acid) to optimize pharmacokinetic properties .
  • DFT calculations : Evaluate transition states in ring-expansion reactions to refine synthetic protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.